4-(Tetrahydrothiophen-3-yl)piperazin-1-amine
Overview
Description
4-(Tetrahydrothiophen-3-yl)piperazin-1-amine is a chemical compound that features a piperazine ring substituted with a tetrahydrothiophene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine typically involves the reaction of tetrahydrothiophene with piperazine under specific conditions. One common method is the nucleophilic substitution reaction, where tetrahydrothiophene-3-carboxylic acid chloride reacts with piperazine in the presence of a base such as triethylamine.
Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors, which allow for better control over reaction conditions and improved safety. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of tetrahydrothiophene derivatives.
Substitution: Substitution reactions can produce various alkylated or acylated derivatives.
Scientific Research Applications
4-(Tetrahydrothiophen-3-yl)piperazin-1-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound can be used in the study of biological systems, particularly in the context of enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, including the development of new drugs for various diseases.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 4-(Tetrahydrothiophen-3-yl)piperazin-1-amine exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
4-(Tetrahydrothiophen-3-yl)piperazin-1-amine is similar to other compounds that contain piperazine or tetrahydrothiophene moieties. Some of these similar compounds include:
4-(Tetrahydrothiophen-3-yl)morpholine: This compound features a morpholine ring instead of piperazine.
2-Amino-4-(tetrahydrothiophen-3-yl)pyridine: This compound has a pyridine ring in place of piperazine.
Uniqueness: The uniqueness of this compound lies in its specific structural features, which can influence its reactivity and biological activity. The presence of both piperazine and tetrahydrothiophene moieties provides a distinct chemical profile compared to other similar compounds.
Properties
IUPAC Name |
4-(thiolan-3-yl)piperazin-1-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N3S/c9-11-4-2-10(3-5-11)8-1-6-12-7-8/h8H,1-7,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLZKOLLPXRXKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC1N2CCN(CC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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